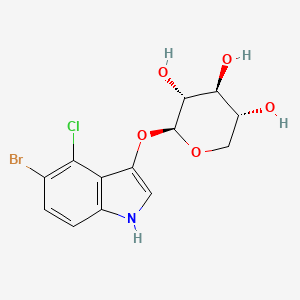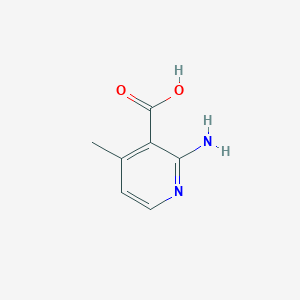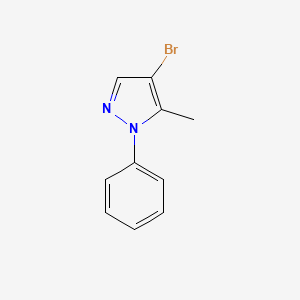
1-tert-butyl-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-tert-butyl-3,5-dimethyl-1H-pyrazole” is a chemical compound . It is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular formula of “1-tert-butyl-3,5-dimethyl-1H-pyrazole” is C10H16N2O . The InChI key, which is a unique identifier for chemical substances, is WQHXOHHEPNBXMF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“1-tert-butyl-3,5-dimethyl-1H-pyrazole” is a powder at room temperature . The molecular weight is 196.25 .Scientific Research Applications
Medicinal Chemistry: Antimicrobial Agents
Pyrazole derivatives, including 1-tert-butyl-3,5-dimethyl-1H-pyrazole , have been extensively studied for their antimicrobial properties. They are known to exhibit a broad spectrum of biological activities and are particularly effective against various strains of bacteria and fungi. The structural modification of the pyrazole core can lead to compounds with potential as new antimicrobial agents, which is crucial in the fight against antibiotic-resistant pathogens .
Agriculture: Pesticides and Herbicides
In the agricultural sector, pyrazole derivatives serve as active ingredients in pesticides and herbicides. Their ability to disrupt the life cycle of pests and weeds, while being safe for crops, makes them valuable for enhancing crop yield and protection. Research into 1-tert-butyl-3,5-dimethyl-1H-pyrazole could lead to the development of more efficient and eco-friendly agrochemicals .
Material Science: Polymer Additives
The compound’s thermal stability and non-toxic nature make it an excellent candidate for use as an additive in polymers. It can improve the thermal stability of the polymer matrix, which is essential for extending the material’s lifespan and performance in various applications, from packaging to automotive parts .
Organic Synthesis: Building Blocks
1-tert-butyl-3,5-dimethyl-1H-pyrazole: can act as a building block in organic synthesis. Its reactive sites allow for various chemical transformations, making it a versatile intermediate for synthesizing a wide range of complex molecules. This is particularly useful in the pharmaceutical industry, where pyrazole derivatives are part of many drug molecules .
Coordination Chemistry: Ligands for Metal Complexes
Due to the presence of nitrogen atoms, pyrazole derivatives can coordinate with metals to form complexes. These complexes have applications in catalysis, magnetic materials, and as sensors. Research into the coordination behavior of 1-tert-butyl-3,5-dimethyl-1H-pyrazole could lead to new discoveries in this field .
Drug Discovery: Pharmacophore
The pyrazole ring is a common pharmacophore in drug discovery. It is present in many drugs due to its favorable interactions with biological targets. As a pharmacophore, 1-tert-butyl-3,5-dimethyl-1H-pyrazole could be the key moiety in the development of new therapeutic agents for various diseases .
Safety and Hazards
“1-tert-butyl-3,5-dimethyl-1H-pyrazole” may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It’s structurally similar compound, 3,5-dimethylpyrazole, has been found to act as a blocking agent for isocyanates .
Mode of Action
Based on the known actions of similar pyrazole compounds, it may interact with its targets by forming complexes
Biochemical Pathways
Pyrazole derivatives have been implicated in various biochemical reactions, including the formation of pyrazolato ligated complexes .
Result of Action
Similar compounds have been used to prepare n -1-substituted derivatives having antibacterial activity .
properties
IUPAC Name |
1-tert-butyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-7-6-8(2)11(10-7)9(3,4)5/h6H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVKQPSDGDWDEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380296 |
Source


|
| Record name | 1-tert-butyl-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-3,5-dimethyl-1H-pyrazole | |
CAS RN |
647824-46-2 |
Source


|
| Record name | 1-tert-butyl-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Benzo[b]thiophene-3-carbonyl chloride](/img/structure/B1272748.png)
![1-(Benzo[b]thiophen-3-yl)-2-bromoethanone](/img/structure/B1272749.png)
![Benzo[b]thiophen-3-ylmethanamine hydrochloride](/img/structure/B1272750.png)




![1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole](/img/structure/B1272758.png)